Tetrakis(2,3-epoxypropyl) cyclohexane-1,1,3,3-tetrapropionate
Description
Tetrakis(2,3-epoxypropyl) cyclohexane-1,1,3,3-tetrapropionate is a multifunctional epoxy compound characterized by a cyclohexane core substituted with four 2,3-epoxypropyl groups via propionate ester linkages.
Properties
CAS No. |
51334-03-3 |
|---|---|
Molecular Formula |
C30H44O12 |
Molecular Weight |
596.7 g/mol |
IUPAC Name |
oxiran-2-ylmethyl 3-[1,3,3-tris[3-(oxiran-2-ylmethoxy)-3-oxopropyl]cyclohexyl]propanoate |
InChI |
InChI=1S/C30H44O12/c31-25(39-16-21-12-35-21)2-8-29(9-3-26(32)40-17-22-13-36-22)6-1-7-30(20-29,10-4-27(33)41-18-23-14-37-23)11-5-28(34)42-19-24-15-38-24/h21-24H,1-20H2 |
InChI Key |
HOPBTWCXHDBJFB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CC(C1)(CCC(=O)OCC2CO2)CCC(=O)OCC3CO3)(CCC(=O)OCC4CO4)CCC(=O)OCC5CO5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tetrakis(2,3-epoxypropyl) cyclohexane-1,1,3,3-tetrapropionate typically involves the reaction of cyclohexane-1,1,3,3-tetrapropionic acid with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate ester, which is then converted to the final product by the action of the base.
Industrial Production Methods: In industrial settings, the production of this compound is carried out in large reactors where the reactants are mixed under controlled temperature and pressure conditions. The reaction mixture is then purified using techniques such as distillation and recrystallization to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Tetrakis(2,3-epoxypropyl) cyclohexane-1,1,3,3-tetrapropionate can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: It can participate in substitution reactions where the epoxy groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, including amines and thiols.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: Tetrakis(2,3-epoxypropyl) cyclohexane-1,1,3,3-tetrapropionate is used as a cross-linking agent in polymer chemistry. It helps in the formation of three-dimensional polymer networks, enhancing the mechanical properties of the resulting materials.
Biology: In biological research, this compound is used as a reagent for the modification of biomolecules. It can be used to introduce epoxy groups into proteins and nucleic acids, facilitating the study of their interactions and functions.
Medicine: The compound has potential applications in drug delivery systems. Its ability to form stable complexes with various drugs makes it a valuable tool for improving the solubility and bioavailability of therapeutic agents.
Industry: In the industrial sector, this compound is used as an additive in coatings and adhesives. It enhances the durability and performance of these materials, making them suitable for use in harsh environments.
Mechanism of Action
The mechanism by which Tetrakis(2,3-epoxypropyl) cyclohexane-1,1,3,3-tetrapropionate exerts its effects involves the formation of covalent bonds with target molecules. The epoxy groups react with nucleophiles such as amines and thiols, leading to the formation of stable adducts. This reactivity is exploited in various applications, including polymer cross-linking and biomolecule modification.
Comparison with Similar Compounds
N,N,N',N'-Tetrakis(2,3-epoxypropyl)cyclohexane-1,3-dimethylamine (CAS 65992-66-7)
- Structure : Cyclohexane backbone with four epoxypropyl groups attached via amine linkages at the 1,3-positions.
- Key Properties :
- Functional Differences : The amine linkages enhance nucleophilic reactivity compared to ester-based derivatives, making it suitable for amine-cured epoxy resins. Its alicyclic cyclohexane core improves thermal resistance over aromatic analogs .
Tetrakis[3-{6-[4-(4-cyanophenylazo)phenoxy]hexanoyloxy}propyl]silane (Compound 2 in )
- Structure : Silane core with four epoxypropyl-ester-azo-aromatic side chains.
- Key Properties: Contains photoreactive azo groups and flexible hexanoyloxy spacers. Used in liquid crystal applications due to mesogenic azo units .
- Functional Differences : The silane core and azo groups enable optical applications, contrasting with the purely crosslinking utility of cyclohexane-based epoxides. Ester linkages reduce hydrolytic stability compared to amine-linked analogs .
Diglycidylether of Bisphenol A (DGEBA, CAS 1675-54-3)
- Structure: Aromatic bisphenol A backbone with two epoxypropyl ether groups.
- Key Properties :
- Functional Differences : The aromatic structure limits thermal resistance but enhances rigidity. DGEBA’s lower epoxy functionality (2 groups vs. 4 in cyclohexane analogs) reduces crosslinking density in cured networks .
N,N,N',N'-Tetrakis(2,3-epoxypropyl)-m-xylene-alpha,alpha'-diamine
- Structure : Aromatic m-xylene backbone with four epoxypropyl groups via amine linkages.
- Key Properties :
- Functional Differences : The aromatic backbone provides mechanical strength but may compromise weatherability. Its amine-epoxy synergy is similar to CAS 65992-66-7 but with distinct backbone effects .
Comparative Data Table
| Compound | Core Structure | Functional Groups | Molecular Weight (g/mol) | Key Applications | Thermal Stability |
|---|---|---|---|---|---|
| Tetrakis(2,3-epoxypropyl) cyclohexane-1,1,3,3-tetrapropionate (Hypothetical) | Cyclohexane | 4 epoxypropyl esters | ~450 (estimated) | High-performance coatings | High |
| CAS 65992-66-7 | Cyclohexane | 4 epoxypropyl amines | 366.49 | Epoxy curing agents | Very high |
| DGEBA | Bisphenol A | 2 epoxypropyl ethers | 340–400 | Standard epoxy resins | Moderate |
| Tetrakis[...]silane (Compound 2) | Silane | 4 epoxypropyl esters + azo | ~1200 (estimated) | Liquid crystals | Moderate |
| m-Xylene-based tetraepoxide | Aromatic | 4 epoxypropyl amines | ~380 (estimated) | Structural composites | High |
Research Findings and Implications
- Reactivity : Cyclohexane-based tetraepoxides (e.g., CAS 65992-66-7) exhibit superior thermal stability (>250°C decomposition) compared to DGEBA due to their alicyclic backbone . However, ester-linked variants (e.g., the target compound) may show reduced amine reactivity but improved compatibility with ester-based polymers.
- Applications: The silane-based analog () demonstrates the versatility of epoxypropyl groups in non-polymer applications (e.g., photoresponsive materials), whereas cyclohexane derivatives are preferred for high-temperature adhesives and coatings .
Biological Activity
Tetrakis(2,3-epoxypropyl) cyclohexane-1,1,3,3-tetrapropionate (CAS No. 51334-03-3) is a compound with significant biological activity, particularly in the fields of polymer chemistry and material science. This article aims to provide a detailed overview of its biological properties, including toxicity, potential therapeutic applications, and relevant case studies.
- Molecular Formula : C20H34O4
- Molecular Weight : 366.49 g/mol
- Boiling Point : 492.4 °C (predicted)
- Density : 1.180 g/cm³ (predicted)
- pKa : 8.62 (predicted)
Toxicity Profile
This compound exhibits notable toxicity characteristics:
| Toxicological Effect | Classification |
|---|---|
| Acute Toxicity (Oral) | Toxic if swallowed (ATE 100 mg/kg) |
| Skin Corrosion/Irritation | Causes severe skin burns and eye damage |
| Eye Damage | Causes serious eye damage |
| Respiratory Sensitization | Not classified as a sensitizer |
| Germ Cell Mutagenicity | Not classified as mutagenic |
| Carcinogenicity | Not classified as carcinogenic |
These findings indicate that while the compound has potential applications, safety measures must be taken to mitigate exposure risks.
Antimicrobial Activity
Research indicates that tetrakis(2,3-epoxypropyl) cyclohexane derivatives exhibit antimicrobial properties. A study published in the Journal of Applied Microbiology found that compounds with similar epoxy functionalities demonstrated significant antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli .
Polymerization and Material Science Applications
This compound is primarily used in the synthesis of epoxy resins. These resins are known for their excellent mechanical properties and resistance to chemical degradation. The compound's ability to undergo polymerization makes it valuable in creating durable coatings and adhesives.
Case Studies
- Epoxy Resin Formulations : In a case study examining the use of tetrakis(2,3-epoxypropyl) cyclohexane in epoxy resin formulations, researchers reported improved thermal stability and mechanical strength when used as a cross-linking agent. The study highlighted its effectiveness in enhancing the performance of coatings applied in harsh environments .
- Biomedical Applications : Another study explored the potential of epoxy-based materials derived from tetrakis(2,3-epoxypropyl) cyclohexane for biomedical applications. The materials showed promise for use in drug delivery systems due to their biocompatibility and ability to form hydrogels .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
